N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Vue d'ensemble
Description
N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as E3330, is a synthetic compound that has been extensively studied for its potential therapeutic applications. E3330 is a potent inhibitor of the enzyme APE1/Ref-1, which plays a critical role in DNA repair and redox signaling pathways.
Mécanisme D'action
APE1/Ref-1 is a multifunctional protein that plays a critical role in DNA repair and redox signaling pathways. N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the redox function of APE1/Ref-1 by binding to its active site, thereby disrupting its interaction with other proteins and signaling pathways. This leads to the accumulation of DNA damage and increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects
In addition to its role in DNA repair and redox signaling, APE1/Ref-1 has been implicated in various other cellular processes, including transcriptional regulation, cell proliferation, and apoptosis. N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit these processes in cancer cells, leading to decreased cell viability and increased apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a potent and specific inhibitor of APE1/Ref-1, making it a valuable tool for studying the role of this protein in various cellular processes. However, the use of N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
Future research on N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide should focus on improving its solubility and stability to increase its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential therapeutic applications of N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide in other diseases, including cardiovascular diseases and inflammatory disorders. Finally, the development of more potent and selective inhibitors of APE1/Ref-1 could lead to the discovery of new therapeutic targets and treatments for various diseases.
Applications De Recherche Scientifique
N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. APE1/Ref-1 is overexpressed in many cancer types and is associated with increased resistance to chemotherapy and radiation therapy. Inhibition of APE1/Ref-1 by N-ethyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide sensitizes cancer cells to these treatments, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-14-12(17)10-11(16)8-6-4-5-7-9(8)15(2)13(10)18/h4-7,16H,3H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSHDWRFZGUDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.